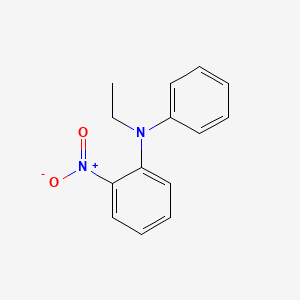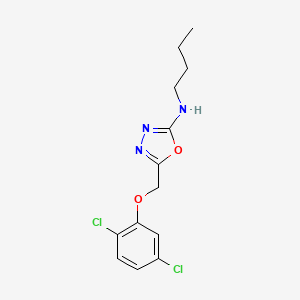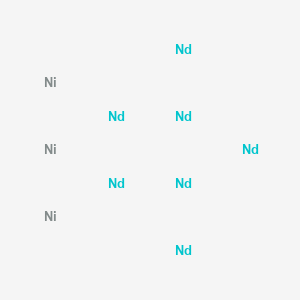
Neodymium--nickel (7/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium–nickel (7/3) is a compound formed by the combination of neodymium and nickel in a specific stoichiometric ratio. This compound is known for its unique properties and applications in various fields, including materials science, electronics, and catalysis. Neodymium is a rare-earth element, while nickel is a transition metal, and their combination results in a material with interesting magnetic and electronic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium–nickel (7/3) can be synthesized through several methods. One common approach involves dissolving neodymium (III) oxide and nickel (II) oxide in nitric acid, followed by heating the mixture in an oxygen atmosphere . Another method includes pyrolyzing a mixture of nickel nitrate and neodymium nitrate . These processes typically require controlled temperatures and atmospheres to ensure the correct stoichiometry and phase formation.
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (7/3) often involves high-temperature solid-state reactions. The raw materials, such as neodymium oxide and nickel oxide, are mixed in the desired ratio and subjected to high temperatures in a furnace. This process may also involve the use of reducing agents or controlled atmospheres to achieve the desired phase and purity.
Análisis De Reacciones Químicas
Types of Reactions: Neodymium–nickel (7/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be reduced to the monovalent nickel compound neodymium nickel oxide by sodium hydride at 160°C . It also shows metal-insulator transitions under low temperatures .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium–nickel (7/3) include nitric acid, sodium hydride, and oxygen. The conditions for these reactions often involve controlled temperatures and atmospheres to ensure the desired chemical transformations.
Major Products Formed: The major products formed from reactions involving neodymium–nickel (7/3) depend on the specific reaction conditions. For instance, reducing neodymium–nickel (7/3) with sodium hydride produces neodymium nickel oxide . Other reactions may yield different nickelate or oxide phases depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Neodymium–nickel (7/3) has a wide range of scientific research applications. It is used in the development of advanced materials for electronics, such as memory resistors and synapse transistors . Its unique magnetic properties make it suitable for use in magnetic sensors and actuators. Additionally, neodymium–nickel (7/3) is explored for its potential in catalysis, particularly in electrocatalysts for energy conversion and storage . In the field of materials science, it is studied for its metal-insulator transition properties, which have implications for the development of smart materials and devices .
Mecanismo De Acción
The mechanism by which neodymium–nickel (7/3) exerts its effects is primarily related to its electronic and magnetic properties. The compound exhibits a metal-insulator transition, which is influenced by the distortion of the nickel-oxygen octahedra . This transition can be modulated by varying the temperature and the chemical environment, making it a valuable material for applications that require tunable electronic properties. The molecular targets and pathways involved in its action include the nickel and oxygen atoms, which play a crucial role in its electronic structure and behavior .
Comparación Con Compuestos Similares
Similar Compounds: Neodymium–nickel (7/3) can be compared with other nickelates and rare-earth compounds, such as praseodymium nickelate and samarium nickelate . These compounds share similar structural and electronic properties but differ in their transition temperatures and magnetic behaviors.
Uniqueness: What sets neodymium–nickel (7/3) apart from similar compounds is its specific metal-insulator transition temperature and its unique combination of magnetic and electronic properties. This makes it particularly suitable for applications that require precise control over electronic and magnetic behaviors, such as in advanced electronic devices and smart materials .
Propiedades
Número CAS |
50864-29-4 |
|---|---|
Fórmula molecular |
Nd7Ni3 |
Peso molecular |
1185.8 g/mol |
Nombre IUPAC |
neodymium;nickel |
InChI |
InChI=1S/7Nd.3Ni |
Clave InChI |
CJDMVPLAGLJOLB-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


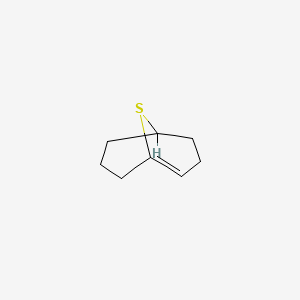
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
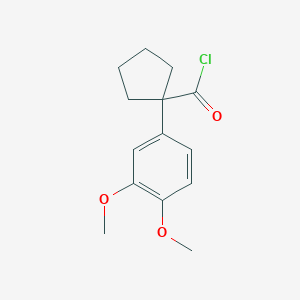
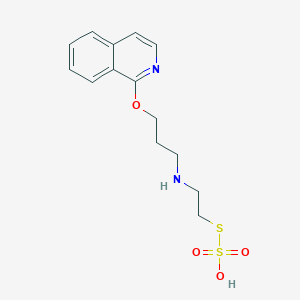

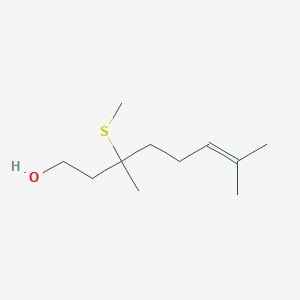
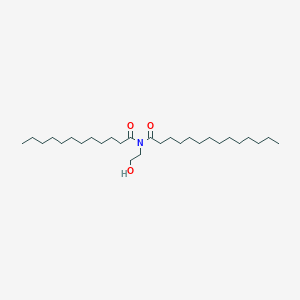




![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
